molecular formula C33H54N12O15 B1511138 Thymic factor, circulating CAS No. 78922-62-0

Thymic factor, circulating

Cat. No.: B1511138
CAS No.: 78922-62-0
M. Wt: 858.9 g/mol
InChI Key: LIFNDDBLJFPEAN-BPSSIEEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymulin, also known as thymic factor, is a naturally occurring peptide hormone primarily produced by the thymus gland. It was first described by Bach in 1977. Thymulin plays a crucial role in modulating immune function and regulating the maturation and differentiation of T-cells. It requires zinc for its biological activity and has a peptide sequence of H-Pyr-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymulin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected to yield the active peptide .

Industrial Production Methods: Industrial production of thymulin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. Quality control measures, including mass spectrometry and amino acid analysis, are employed to ensure the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thymulin primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotection and cleavage from the resin

Major Products: The major product of thymulin synthesis is the active peptide hormone itself. No significant by-products are formed under controlled synthetic conditions .

Scientific Research Applications

Thymulin has been extensively studied for its therapeutic potential in various immune-related disorders and conditions. Some of its key applications include:

    Immunomodulation: Thymulin helps regulate the proliferation, differentiation, and function of T-cells, thereby modulating immune activity.

    Anti-inflammatory Effects: Thymulin has been shown to downregulate the release of inflammatory mediators such as cytokines and chemokines, and upregulate anti-inflammatory factors like interleukin-10.

    Neuroprotection: Thymulin exhibits neuroprotective effects by modulating the release of anti-inflammatory mediators in the central nervous system.

    Therapeutic Applications: Thymulin has been studied for its use in treating immunodeficiency disorders, such as primary immunodeficiency syndromes and acquired immunodeficiency syndrome.

Mechanism of Action

Thymulin exerts its effects by interacting with specific receptors on immune cells, particularly T lymphocytes. By binding to its receptors, thymulin helps regulate the proliferation, differentiation, and function of T cells. It also modulates the release of inflammatory mediators and upregulates anti-inflammatory factors. The molecular targets and pathways involved include the regulation of transcription factors and mediators such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Thymulin is unique in its dual role as an immunomodulatory and neuroprotective agent. Similar compounds include:

Thymulin stands out due to its specific peptide sequence and its ability to modulate both immune and neuroendocrine functions.

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFNDDBLJFPEAN-BPSSIEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213801
Record name Nonathymulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63958-90-7
Record name Nonathymulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonathymulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NONATHYMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H198D04WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thymic factor, circulating
Reactant of Route 2
Reactant of Route 2
Thymic factor, circulating
Reactant of Route 3
Reactant of Route 3
Thymic factor, circulating
Reactant of Route 4
Reactant of Route 4
Thymic factor, circulating
Reactant of Route 5
Reactant of Route 5
Thymic factor, circulating
Reactant of Route 6
Reactant of Route 6
Thymic factor, circulating

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.